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Fumasol

Cat. No.: B13817227
CAS No.: 34490-93-2
M. Wt: 320.27 g/mol
InChI Key: SVFRZMWUJFQZQP-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research on Fumasol-Associated Compounds

The research into coumarin (B35378) anticoagulants, including compounds associated with the trade name this compound like Coumafuryl (B606770) (Fumarin), evolved significantly during the mid-20th century. These compounds were initially developed as antithrombotic agents for medical use but were subsequently found to be effective rodenticides due to their interference with blood coagulation mechanisms. who.int

Research efforts in the United States concerning Fumarin and its sodium salt were subject to regulatory review, as documented in pesticide registration standards from the late 1970s and early 1980s. epa.gov This period saw a detailed examination of the available data on the chemical identity, manufacturing processes, composition, and physical/chemical properties of Fumarin products. epa.gov For instance, the technical chemical characterization for Fumarin included its molecular weight of 298.28 and chemical formula C₁₇H₁₄O₅. epa.gov

Historically, this compound formulations were also explored in agricultural contexts, such as soil fumigation trials. researchgate.net Research conducted in the late 2000s investigated the efficacy of metam (B94612) sodium (marketed under trade names including this compound™) in controlling violet root rot of carrots. researchgate.net Early trials in 2007/08 indicated that metam sodium (this compound™) did not provide commercially useful control, attributed potentially to deficiencies in fumigant placement, distribution, and soil sealing. researchgate.net Modified application techniques and improved soil sealing in subsequent trials in 2008/09 showed improved control with combinations including metam sodium. researchgate.net

The regulatory reviews highlighted the data available at the time regarding the properties of Fumarin and its sodium salt. epa.gov

PropertyFumarin (Coumafuryl)Fumarin Sodium Salt (this compound)Source
Chemical Name3-(alpha-Acetonylfurfuryl)-4-hydroxycoumarinSodium salt of 3-(alpha-Acetonylfurfuryl)-4-hydroxycoumarin epa.govnih.gov
Molecular FormulaC₁₇H₁₄O₅C₁₇H₁₃NaO₅ epa.govnih.gov
Molecular Weight298.28 epa.gov, 298.29 g/mol nih.govNot explicitly stated for sodium salt, but based on formula epa.govnih.govnih.gov
Physical DescriptionColorless, white, crystalline solid or powder nih.govchemicalbook.comNot explicitly detailed in sources found nih.govchemicalbook.com
Melting Point124 °C nih.govNot explicitly detailed in sources found nih.gov
Solubility (Water)Not explicitly detailed in sources found150 g/100 ml @ 20 °C nih.gov nih.gov
Vapor PressureVery low at room temperature nih.govNot explicitly detailed in sources found nih.gov
CorrosivityNon-corrosive nih.govNot explicitly detailed in sources found nih.gov

Academic Significance and Research Gaps in the Study of this compound-Related Chemistries

The academic significance of this compound and its parent compound Coumafuryl lies primarily within the historical development and study of anticoagulant rodenticides and the broader class of 4-hydroxycoumarin (B602359) derivatives. Research has focused on their chemical synthesis, properties, and application as pesticides. nih.govchemicalbook.com The study of their behavior in the environment, particularly in soil following fumigation, also holds academic relevance. researchgate.net

From a historical perspective, regulatory reviews identified specific "data gaps" concerning Fumarin products. epa.gov As of a 1979 standard, scientific data on Fumarin products were noted as almost entirely absent in certain areas. epa.gov These gaps included the need for data on the identity and physical state of the active ingredient (e.g., melting and boiling point, vapor pressure, solubility) and properties of formulated products (e.g., flammability, corrosivity, storage stability) to characterize the pesticide and determine its environmental and health hazards. epa.gov Filling these data gaps was a condition for continued registration of Fumarin products at that time. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NaO5 B13817227 Fumasol CAS No. 34490-93-2

Properties

CAS No.

34490-93-2

Molecular Formula

C17H13NaO5

Molecular Weight

320.27 g/mol

IUPAC Name

sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate

InChI

InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1

InChI Key

SVFRZMWUJFQZQP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Related CAS

117-52-2 (Parent)

Origin of Product

United States

Molecular and Biochemical Mechanistic Investigations of Fumasol S Active Ingredients

Elucidation of Anticoagulant Molecular Mechanisms Associated with Fumarin and Related Hydroxycoumarins

Fumarin, a hydroxycoumarin derivative structurally analogous to warfarin (B611796), functions as an anticoagulant by interfering with the vitamin K cycle, a critical pathway for the synthesis of several blood coagulation factors. wikipedia.orgashpublications.orgherts.ac.ukwikipedia.org

Interactions with Vitamin K Epoxide Reductase Complex (VKORC) and Related Coagulation Factor Synthesis

The primary molecular target of Fumarin and other 4-hydroxycoumarin (B602359) anticoagulants is the Vitamin K Epoxide Reductase Complex (VKORC), specifically the VKORC1 subunit. nih.govresearchgate.netnih.govmdpi.com The vitamin K cycle is essential for the post-translational modification of Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. ashpublications.orgwikipedia.orgnih.govmdpi.commdpi.com This modification involves the gamma-carboxylation of specific glutamic acid residues on these proteins, a process catalyzed by the enzyme gamma-glutamyl carboxylase. ashpublications.orgwikipedia.orgmdpi.com This carboxylation requires vitamin K in its reduced form, vitamin K hydroquinone (B1673460) (KH₂). ashpublications.orgwikipedia.orgnih.govnih.gov

During the gamma-carboxylation reaction, KH₂ is oxidized to vitamin K 2,3-epoxide (K>O). ashpublications.orgwikipedia.orgmdpi.com VKORC1 is responsible for recycling K>O back to vitamin K quinone (K) and subsequently to KH₂, thereby regenerating the active form of vitamin K necessary for continued carboxylation. ashpublications.orgwikipedia.orgnih.govmdpi.com By inhibiting VKORC1, Fumarin disrupts this recycling process, leading to a depletion of intracellular KH₂. ashpublications.orgwikipedia.orgnih.gov The reduced availability of KH₂ limits the gamma-carboxylation of coagulation factors, resulting in the production of under-carboxylated, biologically inactive proteins. ashpublications.orgwikipedia.orgnih.gov This reduction in functional coagulation factors impairs the blood clotting cascade, leading to an anticoagulant effect. ashpublications.orgwikipedia.org

Structural Biology of Fumarin-Target Interactions via Crystallography and Cryo-EM

Enzymatic Inhibition Kinetics and Molecular Docking Studies

Enzymatic inhibition kinetics studies are employed to characterize the nature and strength of the interaction between Fumarin and VKORC1. These studies typically involve measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and substrate to determine parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). nih.goveurekaselect.commdpi.comresearchgate.net Such kinetic analyses provide quantitative data on how effectively Fumarin inhibits VKORC1 activity.

Molecular docking studies complement kinetic analyses by providing theoretical insights into the potential binding modes and interactions between Fumarin and the active site or other relevant regions of the VKORC1 enzyme. nih.goveurekaselect.commdpi.comresearchgate.netnih.gov These computational methods predict the preferred orientation and binding affinity of the ligand (Fumarin) within the target protein (VKORC1) based on their chemical structures and physical properties. mdpi.comresearchgate.net While specific docking studies for Fumarin and VKORC1 were not detailed in the provided snippets, such studies with related coumarins and VKORC1 have helped identify key amino acid residues involved in binding and provided a structural basis for understanding the observed inhibition kinetics and the impact of VKORC1 polymorphisms on anticoagulant sensitivity. ashpublications.orgmdpi.commedlineplus.gov

Mechanisms of Action of Metam (B94612) Sodium as a Soil Fumigant

Metam Sodium is a widely used soil fumigant that is not directly biocidal but acts as a "pro-fumigant." Its efficacy stems from its rapid decomposition in the soil environment to produce the highly active biocidal compound, Methyl Isothiocyanate (MITC). nih.govresearchgate.netepa.govwikipedia.orgregulations.govajol.infoucr.edumdpi.com

Decomposition Pathways to Methyl Isothiocyanate (MITC) in Soil Environments

Upon application to moist soil, Metam Sodium (sodium N-methyldithiocarbamate) undergoes rapid abiotic decomposition. researchgate.netepa.govregulations.gov The primary and most significant breakdown product responsible for its fumigant activity is Methyl Isothiocyanate (MITC). nih.govepa.govwikipedia.orgregulations.govucr.edumdpi.comwa.gov This conversion is influenced by factors such as soil type, temperature, and moisture content. nih.govresearchgate.netregulations.gov While the conversion to MITC is typically rapid, occurring within hours or even minutes in soil, other decomposition products can also be formed depending on the environmental conditions, including carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S), particularly under specific conditions like in drainage systems or varying pH levels. nih.govregulations.govepa.govnih.govresearchgate.net Methylamine (B109427), 1,3-dimethylthiourea (DMTU), 1,3-dimethylurea (B165225) (DMU), and methylcarbamo-(dithioperoxo) thioate (MCDT) have also been identified as degradates under certain conditions, such as in aqueous solutions under different pH values or during photodegradation. regulations.govepa.gov However, MITC is recognized as the principal volatile species responsible for the broad-spectrum biocidal effects. nih.govepa.govwikipedia.orgregulations.govajol.infoucr.edumdpi.comwa.govherts.ac.uk

Cellular and Molecular Targets of MITC in Pathogenic Microorganisms (e.g., Fungi, Nematodes)

Methyl Isothiocyanate (MITC) is a highly reactive compound that exerts its biocidal effects through various mechanisms at the cellular and molecular levels in target organisms, including fungi and nematodes. ajol.infoherts.ac.ukmdpi.com A key mechanism involves the inactivation of essential enzymes by reacting with sulfhydryl (-SH) groups (thiol groups) in proteins. ajol.infoherts.ac.uk These thiol groups are crucial for the catalytic activity of many enzymes vital for cellular respiration, metabolism, and other essential functions in microorganisms and nematodes. regulations.govajol.info By binding to these nucleophilic centers, MITC disrupts enzyme function, leading to metabolic collapse and death of the organism. regulations.govajol.info

In addition to enzyme inhibition, isothiocyanates like MITC are known to disrupt cell membranes of pathogens. mdpi.com This disruption can compromise the integrity of cellular and organelle membranes, leading to leakage of cellular contents and impaired cellular processes. mdpi.com The multi-site activity of MITC, targeting various biochemical pathways and cellular components, contributes to its broad-spectrum efficacy against a range of soil-borne pathogens and pests, including fungi and nematodes. ajol.infomdpi.comherts.ac.ukmdpi.com

Biochemical Cascade Interruptions in Target Organisms

The active ingredients associated with Fumasol exert their effects by disrupting essential biochemical pathways in target organisms. The nature of this interruption is contingent upon the specific chemistry employed.

Metam Sodium: As a soil fumigant, Metam sodium (CAS 137-42-8) functions primarily through its decomposition product, methyl isothiocyanate (MITC) nih.goveastman.comncfh.orgusda.gov. MITC is a highly reactive compound that disrupts cellular function through multiple mechanisms. A key action is the inactivation of sulfhydryl groups in amino acids and proteins, which are vital for enzyme activity and protein structure epa.govherts.ac.ukca.gov. This broad-spectrum reactivity interferes with numerous metabolic processes essential for the survival of soil-borne fungi, nematodes, weeds, and insects nih.govepa.govherts.ac.ukresearchgate.net. Additionally, MITC can bind to oxygen-carrying molecules, thereby preventing tissues from utilizing oxygen, further impairing cellular respiration and energy production herts.ac.uk. This multi-site activity contributes to its effectiveness as a general biocide in the soil environment herts.ac.ukresearchgate.net.

Coumafuryl (B606770): Coumafuryl (CAS 117-52-2), an anticoagulant rodenticide, interrupts the biochemical cascade involved in blood coagulation in rodents nih.govwikipedia.orgontosight.aiherts.ac.ukherts.ac.ukontosight.aiwho.intnih.gov. It belongs to the class of 4-hydroxycoumarin derivatives and acts as a vitamin K antagonist nih.govontosight.aiwho.inteclinpath.com. The mechanism involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for recycling oxidized vitamin K (vitamin K epoxide) back to its reduced form (vitamin K hydroquinone) ontosight.aiwho.intnih.goveclinpath.com. Vitamin K hydroquinone is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of specific glutamate (B1630785) residues in precursor proteins of blood coagulation factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C and Protein S) ca.govwho.intnih.goveclinpath.com. This carboxylation is essential for these proteins to become biologically active and participate in the coagulation cascade ca.govnih.goveclinpath.com. By inhibiting VKOR, Coumafuryl depletes the supply of reduced vitamin K, leading to the production of under-carboxylated, non-functional clotting factors and anticoagulant proteins. This disruption impairs the blood's ability to clot, ultimately leading to hemorrhage ontosight.aiwho.intnih.gov.

Comparative Analysis of Mechanistic Pathways Across this compound-Associated Chemistries

Comparing the mechanisms of Metam sodium and Coumafuryl highlights their fundamentally different biochemical targets and modes of action, reflecting their distinct applications as a soil fumigant and a rodenticide, respectively.

FeatureMetam Sodium (via MITC)Coumafuryl
Primary Target System Broad range of soil organisms (fungi, nematodes, weeds, insects)Rodent blood coagulation system
Molecular Target(s) Sulfhydryl groups, oxygen-carrying moleculesVitamin K epoxide reductase (VKOR)
Mechanism Type Multi-site, general cellular disruptionSpecific enzymatic inhibition (Vitamin K cycle)
Biochemical Outcome Impaired enzyme function, inhibited respiration, general cellular toxicityProduction of non-functional clotting factors
Speed of Action Relatively rapid (fumigant action)Delayed (requires depletion of active clotting factors)

Metam sodium's mechanism, mediated by MITC, is characterized by its broad reactivity with various cellular components. This multi-site activity makes it effective against a wide spectrum of soil-borne pests but also impacts beneficial soil organisms herts.ac.ukresearchgate.net. The conversion of Metam sodium to MITC occurs rapidly in moist soil eastman.comusda.govontario.ca.

In contrast, Coumafuryl's mechanism is highly specific, targeting a single enzyme (VKOR) within the vitamin K cycle ontosight.aiwho.intnih.gov. This targeted inhibition primarily affects the synthesis of specific proteins involved in blood coagulation in vertebrates ca.govwho.intnih.gov. The onset of anticoagulant effects is delayed because it depends on the depletion of pre-existing functional clotting factors in the bloodstream, which have varying half-lives nih.gov.

While both chemistries interrupt vital biochemical processes, Metam sodium's action is a more generalized cellular poisoning, whereas Coumafuryl's is a focused interference with a specific metabolic pathway crucial for hemostasis in target mammals.

Molecular Basis of Resistance Development in Target Biological Systems

The development of resistance is a significant challenge in the sustained efficacy of pesticides and rodenticides. The molecular basis of resistance varies depending on the active ingredient and the target organism.

Coumafuryl: Resistance to anticoagulant rodenticides like Coumafuryl is a well-documented phenomenon with a clear molecular basis who.intnih.govjst.go.jprodentgreen.comnih.govnih.gov. The primary mechanism of resistance involves genetic mutations in the gene encoding vitamin K epoxide reductase complex subunit 1 (VKORC1) jst.go.jprodentgreen.comnih.govnih.gov. The VKORC1 protein is a key component of the VKOR enzyme, the target of Coumafuryl rodentgreen.comnih.govnih.gov.

Mutations in the VKORC1 gene can lead to alterations in the structure or function of the VKORC1 protein, reducing its sensitivity to inhibition by anticoagulant rodenticides nih.govnih.gov. These mutations can result in varying degrees of resistance, depending on the specific amino acid changes and whether the rodent is homozygous or heterozygous for the mutation rodentgreen.comnih.govnih.gov. Studies have identified several different mutations in the VKORC1 gene in resistant rodent populations, affecting key amino acids within the protein nih.govnih.gov. These mutations can allow the VKOR enzyme to continue functioning adequately in the presence of the anticoagulant, maintaining sufficient vitamin K recycling and thus enabling the synthesis of functional clotting factors nih.govnih.gov.

While mutations in VKORC1 are considered the primary genetic basis for anticoagulant resistance, other mechanisms, such as pharmacokinetic differences affecting the absorption, metabolism, or excretion of the anticoagulant, may also contribute to resistance in some cases rodentgreen.com. However, target-site modification through VKORC1 gene mutations is the most extensively studied and confirmed molecular mechanism of resistance to Coumafuryl and other anticoagulant rodenticides rodentgreen.comnih.govnih.gov.

Advanced Analytical Methodologies for Fumasol Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic methods, coupled with various detection techniques, form the cornerstone of analytical chemistry for separating and quantifying components in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely applied in the analysis of compounds relevant to Fumasol research due to their ability to handle diverse chemical properties and sample matrices.

Method Development for Fumarin and its Metabolites in Complex Matrices

Fumarin, also known as coumafuryl (B606770), is a coumarin (B35378) derivative wikipedia.org. Analytical methods for coumarins and their derivatives, which can be relevant as metabolites or related compounds, often involve chromatographic techniques. HPLC coupled with UV detection has been used for coumarin analysis, but it may lack sensitivity for trace levels in complex mixtures nih.govnih.gov. More advanced methods employing LC-MS and LC-MS/MS offer significantly higher sensitivity and selectivity, particularly when dealing with complex matrices like plant tissues or food products nih.govnih.govchromatographyonline.com. Method development in these cases focuses on optimizing extraction procedures, chromatographic separation conditions (e.g., stationary phase, mobile phase gradient), and mass spectrometric parameters (e.g., ionization mode, fragmentation transitions) to achieve adequate resolution, sensitivity, and accuracy nih.govnih.govamericanpharmaceuticalreview.com. For instance, LC-MS/MS methods have been developed for the simultaneous determination of coumarin and its derivatives in matrices like tobacco products, demonstrating improved sensitivity and reduced sample preparation compared to GC-MS or HPLC-UV methods nih.govchromatographyonline.com.

Quantification of Metam (B94612) Sodium and its Decomposition Products (e.g., MITC) in Soil Gas and Aqueous Samples

Metam Sodium is a widely used soil fumigant that rapidly degrades in the environment, primarily forming methyl isothiocyanate (MITC), the principal active compound nih.govwikipedia.orgepa.govresearchgate.netusda.gov. Accurate quantification of Metam Sodium and MITC in soil, soil gas, and water is crucial for environmental monitoring and assessing the efficacy and fate of the fumigant.

GC-MS and GC-MS/MS are commonly employed for the analysis of volatile compounds like MITC nih.govresearchgate.netusgs.govepa.gov. Methods often involve sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) for soil and water samples, which allows for the extraction of volatile MITC into the headspace before GC analysis nih.govresearchgate.net. A developed HS-SPME-GC-MS/MS method for MITC in water and soil demonstrated good linearity, detection limits (0.017 ng/mL in water and 0.1 ng/g in soil), and recoveries (76-92%) nih.govresearchgate.net.

Quantification of Metam Sodium itself can be more challenging due to its rapid degradation. Some methods analyze for Metam Sodium directly in soil extracts using techniques like HPLC with photodiode array detection epa.gov. However, given its instability, analysis often focuses on its degradation product, MITC nih.govwikipedia.orgepa.govresearchgate.netusda.gov.

Studies on the environmental fate of Metam Sodium highlight the importance of analyzing both the parent compound and MITC. For example, research has investigated the conversion efficiency of Metam Sodium to MITC in soil and the emission of MITC to the atmosphere, utilizing analytical techniques to quantify these compounds in soil and air samples usda.govucr.edu.

Spectroscopic Approaches for Structural Elucidation and Trace Analysis (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in the structural elucidation and confirmation of target compounds and their transformation products in this compound research.

High-resolution mass spectrometry (HRMS), often coupled with chromatography (LC-HRMS or GC-HRMS), provides accurate mass measurements that allow for the determination of elemental compositions of analytes americanpharmaceuticalreview.com. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for confirming the identity of known compounds and elucidating the structures of unknown impurities or degradation products americanpharmaceuticalreview.com. This is particularly important when analyzing complex environmental matrices where numerous related compounds might be present. While specific examples of detailed NMR or HRMS studies solely focused on Fumarin, Metam Sodium, or MITC were not extensively detailed in the provided search snippets, the general application of these powerful techniques in identifying and characterizing compounds in complex mixtures is well-established in analytical chemistry americanpharmaceuticalreview.com. They are essential tools for confirming the structures of analytes detected by chromatographic methods and for investigating the transformation pathways of compounds like Metam Sodium in the environment.

Electrochemical and Biosensor-Based Detection Methods for this compound-Related Compounds

Electrochemical and biosensor-based methods offer promising alternatives or complementary approaches for the detection of compounds relevant to this compound research, particularly for rapid and on-site analysis. These methods leverage the interaction of the target analyte with a biological recognition element (e.g., enzyme, antibody, nucleic acid) immobilized on an electrode surface, generating an electrical signal proportional to the analyte concentration frontiersin.orgmdpi.comnih.govmdpi.com.

Electrochemical biosensors are characterized by their high sensitivity, selectivity, speed, portability, and low cost, making them suitable for environmental monitoring and field applications mdpi.comnih.govmdpi.com. They can be categorized based on their detection methods, including voltammetric, amperometric, and impedimetric sensors frontiersin.orgmdpi.com. While the provided search results discuss the application of electrochemical biosensors for detecting various substances like viruses and foodborne pathogens frontiersin.orgmdpi.comnih.govmdpi.comnih.gov, specific examples detailing the development or use of electrochemical or biosensor methods specifically for Fumarin, Metam Sodium, or MITC were not prominent. However, the principles described for detecting other chemical or biological targets suggest the potential applicability of these techniques for this compound-related compounds, especially where rapid, on-site screening or monitoring is required.

Development of High-Throughput Analytical Platforms for Environmental Monitoring and Research

Environmental monitoring and extensive research studies often require the analysis of a large number of samples, necessitating the development of high-throughput analytical platforms. The goal is to analyze samples quickly, efficiently, and cost-effectively while maintaining adequate sensitivity and accuracy.

Chromatographic techniques, particularly LC-MS/MS and GC-MS/MS, contribute to higher throughput compared to traditional methods, especially with advancements in sample preparation techniques like modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which simplify extraction and cleanup procedures chromatographyonline.commdpi.com. Automation of sample handling, injection, and data processing further enhances throughput. The development of methods that minimize sample preparation steps and reduce run times on chromatographic systems are key aspects of creating high-throughput platforms. While the search results did not explicitly detail a dedicated "high-throughput platform" specifically for this compound compounds, the ongoing development and refinement of rapid chromatographic methods and simplified sample preparation techniques for compounds like MITC and coumarins are steps towards achieving higher sample throughput in environmental and research laboratories nih.govchromatographyonline.comnih.govresearchgate.net. The potential of electrochemical biosensors for rapid analysis also aligns with the principles of high-throughput screening, particularly for initial or field-based assessments mdpi.comnih.govmdpi.com.

Quality Assurance, Method Validation, and Inter-laboratory Comparisons in this compound Analytical Studies

Ensuring the reliability and comparability of analytical data in this compound research, as in any scientific study, requires rigorous quality assurance (QA), method validation, and, where possible, inter-laboratory comparisons.

Method validation is a critical process that confirms an analytical method is suitable for its intended purpose researchgate.net. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy (recovery), precision (repeatability and reproducibility), and selectivity researchgate.netnih.govresearchgate.net. Studies on the quantification of MITC in soil and water, for instance, report validation data such as linearity (r² > 0.999), detection limits (e.g., 0.017 ng/mL in water, 0.1 ng/g in soil), recoveries (76-92%), and relative standard deviations (RSD < 7%) nih.govresearchgate.net.

Quality control (QC) measures, such as the analysis of blanks, fortified samples (spikes), and reference materials, are implemented during routine analysis to monitor method performance and ensure data quality epa.goveuropa.eu. Storage stability studies are also essential to determine appropriate sample storage conditions and holding times to prevent degradation of the analytes before analysis epa.govepa.govepa.gov.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Fumasol’s biochemical mechanisms?

  • Methodological Answer : Begin by conducting a systematic literature review to identify gaps, such as understudied metabolic pathways or conflicting efficacy data. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (intervention) inhibit cytochrome P450 3A4 (outcome) in human hepatocyte models (population) compared to standard inhibitors (comparison) over a 24-hour exposure period (time)?" This ensures specificity and alignment with measurable variables .

Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer : Follow validated synthetic routes (e.g., solid-phase peptide synthesis or catalytic hydrogenation) with purity verification via HPLC (>98% purity). Characterization should include NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography for structural confirmation. Document reaction conditions (temperature, solvent systems) and yields in tabular format (see Table 1) .

Table 1: Example Synthesis Parameters

ParameterConditionInstrumentation
SolventAnhydrous DMFRotary Evaporator
Temperature25°C ± 2°CThermostatic Bath
Purity AssessmentHPLC (C18 column, 220 nm)Agilent 1260 Infinity II

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS for high sensitivity (LOQ: 0.1 ng/mL) in plasma or tissue homogenates. Validate methods per ICH guidelines, including linearity (R² > 0.99), precision (%CV < 15%), and recovery (>80%). For in situ detection, immunofluorescence with monoclonal antibodies provides spatial resolution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic data across preclinical models?

  • Methodological Answer : Perform interspecies scaling using allometric principles (e.g., body surface area normalization). Conduct in vitro-in vivo correlation (IVIVC) studies with hepatocyte microsomes and physiologically based pharmacokinetic (PBPK) modeling. Address contradictions by evaluating species-specific metabolic enzymes (e.g., CYP2D6 in rodents vs. humans) .

Q. What experimental designs are optimal for assessing this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Implement a multi-omics approach: transcriptomics (RNA-seq) to identify dysregulated pathways, proteomics (TMT labeling) for protein interaction networks, and metabolomics (untargeted LC-MS) for metabolic flux analysis. Use CRISPR-Cas9 knockouts to validate target specificity .

Q. How to statistically analyze dose-response relationships in this compound toxicity studies with non-linear trends?

  • Methodological Answer : Apply non-parametric models like Hill equation or Bayesian hierarchical models to fit sigmoidal curves. Use Akaike Information Criterion (AIC) for model selection. Report 95% confidence intervals and EC₅₀ values in tabular form (see Table 2) .

Table 2: Example Dose-Response Analysis

ModelEC₅₀ (µM)AIC
Hill Equation12.3 ± 1.20.9645.2
Logistic14.1 ± 1.50.9352.8

Q. What strategies mitigate bias when interpreting this compound’s efficacy in heterogeneous cell populations?

  • Methodological Answer : Employ single-cell RNA sequencing (scRNA-seq) to account for cellular heterogeneity. Use clustering algorithms (t-SNE, UMAP) to stratify responders vs. non-responders. Validate findings with flow cytometry and inhibitor assays .

Guidelines for Data Presentation and Reproducibility

  • Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, sequential numbering for figures). Include raw data in appendices and processed data in the main text. For spectral data, provide baseline-corrected peaks and integration values .
  • Reproducibility : Share protocols on repositories like Zenodo or Protocols.io . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.